molecular formula C₁₆H₁₂O₃ B133829 3-((4-Methoxyphenyl)methylene)phthalide CAS No. 4767-61-7

3-((4-Methoxyphenyl)methylene)phthalide

Cat. No. B133829
CAS RN: 4767-61-7
M. Wt: 252.26 g/mol
InChI Key: XBPLURLJIACOAL-GDNBJRDFSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-((4-Methoxyphenyl)methylene)phthalide" involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde. In the first study, metallophthalocyanines with peripheral and axial substitutions were synthesized, incorporating the (4-methoxyphenyl)methylene moiety. These complex molecules were characterized and their electrochemical properties were investigated using cyclic voltammetry, revealing redox processes associated with both the metal center and the phthalocyanine ring . Another related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, was synthesized and its crystal structure was determined using X-ray diffraction, crystallizing in the triclinic space group . Similarly, Schiff base ligands with dimethoxyphenyl and hydroxy-methoxyphenyl groups were prepared and characterized using various spectroscopic techniques and X-ray crystallography . Lastly, the synthesis of a Schiff base compound with a 4-methoxynaphthalen-1-yl group was achieved, and its structure was characterized by spectroscopic methods and crystallography, including Hirshfeld surface analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively characterized. X-ray crystallography revealed that the compound from the second study crystallizes in a triclinic space group with specific cell parameters . The Schiff base ligands in the third study were shown to crystallize in the monoclinic space group with detailed unit cell parameters provided, and the tautomeric equilibria were studied using UV-vis absorption spectra . The Schiff base compound in the fourth study was analyzed using Hirshfeld surface analysis to explore interatomic contacts, confirming the predominance of dispersion forces in the crystal structure. The molecule exhibited a twisted conformation, and the crystal structure was stabilized by hydrogen bonds and π-π interactions, forming a three-dimensional structure .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving "3-((4-Methoxyphenyl)methylene)phthalide" itself, but they do describe the synthesis of related Schiff base compounds and metallophthalocyanines. These syntheses involve condensation reactions between amines and aldehydes to form the Schiff bases, which are then further reacted to form the final compounds . The electrochemical behavior of the synthesized metallophthalocyanines was investigated, showing redox activity that is significant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various techniques. Spectroscopic methods such as UV-vis, FT-IR, 1H and 13C NMR provided insights into the electronic structure and functional groups present in the molecules . The crystallographic studies provided information on the solid-state structure and density of the compounds . Additionally, the electrochemical properties of the metallophthalocyanines were studied, revealing their redox behavior . The anticorrosion potential of one of the Schiff base compounds was investigated using density functional theory (DFT), showing significant properties for the protection of iron and copper, with a good agreement between calculated results and experimental data .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study highlights the synthesis and characterization of zinc phthalocyanine derivatives that have shown significant potential for use as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activities

  • Research on phthalide derivatives has uncovered significant antifungal activities against plant pathogens. These compounds, isolated from the liquid culture of Pestalotiopsis photiniae, display potent inhibitory effects on several plant pathogens, showcasing their potential as antifungal agents in agricultural applications (Yang et al., 2011).

Material Science and Polymer Chemistry

  • The development of novel bismaleimide resins containing phthalide structures has been explored, demonstrating enhanced thermal properties and moisture resistance. These materials could have significant implications for the aerospace and electronics industries, where high-performance polymers with excellent thermal stability are required (Xiong et al., 2010).
  • Another study focused on the synthesis and properties of low-melting phthalonitrile resins incorporating methoxyl and/or allyl moieties. These resins exhibit improved processability, thermal, and mechanical properties, suggesting their suitability as high-temperature structural composite matrices (Han et al., 2019).

Organic Synthesis and Chemical Reactions

  • A novel rhodium-catalyzed cascade reaction for the synthesis of 3-aryl and 3-alkenyl phthalides has been reported. This method provides an efficient and straightforward approach to synthesizing these compounds, which are valuable intermediates in the production of various biologically active molecules and natural products (Ye et al., 2010).

Environmental and Biological Studies

  • Investigations into the environmental and biological impacts of phthalates, a class of compounds related to phthalides, have revealed concerns about their potential adverse effects on human health and the environment. While these studies primarily focus on phthalates, the research underscores the importance of understanding the broader implications of chemical exposure (Latini et al., 2006).

Safety And Hazards

The safety data sheet (MSDS) for “3-((4-Methoxyphenyl)methylene)phthalide” was not available in the retrieved sources .

Future Directions

The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .

properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLURLJIACOAL-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxyphenyl)methylene)phthalide

CAS RN

4767-61-7
Record name 3-((4-Methoxyphenyl)methylene)phthalide
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Record name 3-[(4-methoxyphenyl)methylene]phthalide
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